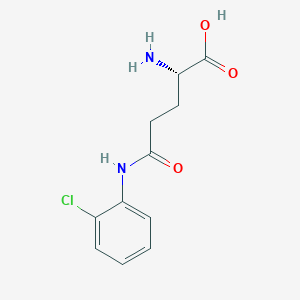

(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid typically involves the reaction of 2-chloroaniline with a suitable amino acid derivative. One common method is the condensation reaction between 2-chloroaniline and a protected form of glutamic acid, followed by deprotection to yield the desired product. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

Oxidation: Formation of 2-nitroaniline derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₈ClN₃O₃

- Molecular Weight : 227.62 g/mol

- CAS Number : 496-92-4

This compound features a chiral center, which contributes to its biological activity. Its structural characteristics allow it to participate in various biochemical pathways.

Anticancer Activity

Recent studies have shown that derivatives of (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid exhibit promising anticancer properties. For instance, research indicates that certain amide derivatives can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds showed efficacy comparable to established chemotherapeutics like olaparib and tamoxifen, particularly in triple-negative breast cancer models .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 3 | 1.0 | MCF-7 |

| Compound 5 | 0.32 | MDA-MB-231 |

| Compound 9 | 32 | SK-BR-3 |

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects due to its role as a metabolite in the human body. It is involved in the synthesis of neurotransmitters and may help in conditions like neurodegeneration . Studies suggest that modulating glutamate levels through this compound could provide therapeutic benefits in diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interfere with enzymatic reactions, making it a valuable tool in biochemical research for studying enzyme kinetics and mechanisms .

Metabolic Pathway Studies

As a metabolite found in organisms like Escherichia coli and Saccharomyces cerevisiae, this compound is crucial for studying metabolic pathways in microbial systems. Its role in amino acid metabolism provides insights into microbial physiology and could be leveraged for biotechnological applications such as fermentation processes .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting various diseases, particularly cancers and neurological disorders. Researchers are exploring its potential as a lead compound for synthesizing new drugs that can effectively target specific pathways involved in disease progression .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in therapeutics. Toxicological studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, they remain non-toxic to normal cells at therapeutic doses, highlighting their potential for selective targeting of cancer cells .

Mécanisme D'action

The mechanism of action of (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-5-nitropyridine 4-chlorobenzoic acid: Similar in structure but contains a nitro group instead of an amino group.

2-amino-5-chloro-N,3-dimethylbenzamide: Similar in structure but contains a dimethylbenzamide group.

Uniqueness

(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its amino acid backbone with a chloroaniline substituent, which may influence its biological interactions. Its chemical formula is C11H12ClN2O3 and it has a molecular weight of 256.68 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Modulation of Immune Responses : Studies have indicated that this compound can enhance the activity of immune cells, potentially through interactions with programmed cell death protein 1 (PD-1) pathways .

- Cytotoxic Effects on Cancer Cells : Preliminary studies demonstrate that the compound exhibits cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with significant effects observed at concentrations as low as 0.32 μM. Compared to standard treatments like tamoxifen, the compound's potency was comparable at certain concentrations, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Immune Response Modulation

In another investigation, the ability of this compound to modulate immune responses was assessed using mouse splenocyte cultures. The compound demonstrated significant enhancement of immune cell viability and function when exposed to recombinant PD-1/PD-L1 interactions, indicating its potential utility in immunotherapy .

Research Findings and Conclusions

The findings from various studies suggest that this compound possesses significant biological activity with potential applications in oncology and immunology. Its ability to inhibit cancer cell growth and modulate immune responses positions it as a promising candidate for further research.

Future Directions

Further studies are warranted to:

- Explore the full range of biological activities and mechanisms.

- Conduct in vivo studies to assess therapeutic efficacy and safety.

- Investigate structure-activity relationships to optimize the compound for clinical use.

Propriétés

IUPAC Name |

(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13)11(16)17/h1-4,8H,5-6,13H2,(H,14,15)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSPSSHEFDKXOH-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)CC[C@@H](C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.